N-(2-methoxy-5-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy and methyl-substituted phenyl ring, a trifluoroethyl-substituted piperidine ring, and an oxamide functional group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate amine and incorporating the trifluoroethyl group under controlled conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with methoxy and methyl groups using electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the substituted phenyl ring through an oxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group may enhance its binding affinity, while the oxamide linkage provides stability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
- N’-(2-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
- N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
Uniqueness
N’-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the trifluoroethyl-substituted piperidine ring, distinguishes it from similar compounds and may result in unique interactions and applications.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O3/c1-12-3-4-15(27-2)14(9-12)23-17(26)16(25)22-10-13-5-7-24(8-6-13)11-18(19,20)21/h3-4,9,13H,5-8,10-11H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGECEUXPEFPNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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